Cas no 2060041-72-5 (3-(iodomethyl)-2-oxa-6-azaspiro4.5decane)
3-(iodomethyl)-2-oxa-6-azaspiro4.5decane Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxa-6-azaspiro[4.5]decane, 3-(iodomethyl)-
- 3-(iodomethyl)-2-oxa-6-azaspiro4.5decane
-
- MDL: MFCD30502483
- Inchi: 1S/C9H16INO/c10-6-8-5-9(7-12-8)3-1-2-4-11-9/h8,11H,1-7H2
- InChI Key: DPZROTJHKOMIQF-UHFFFAOYSA-N
- SMILES: C1C2(CCCCN2)CC(CI)O1
3-(iodomethyl)-2-oxa-6-azaspiro4.5decane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-343030-1g |
3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane |
2060041-72-5 | 1g |
$728.0 | 2023-09-03 | ||
| Enamine | EN300-343030-5g |
3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane |
2060041-72-5 | 5g |
$2110.0 | 2023-09-03 | ||
| Enamine | EN300-343030-10g |
3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane |
2060041-72-5 | 10g |
$3131.0 | 2023-09-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062796-1g |
3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane |
2060041-72-5 | 95% | 1g |
¥3220.0 | 2023-03-11 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062796-5g |
3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane |
2060041-72-5 | 95% | 5g |
¥9352.0 | 2023-03-11 | |
| Enamine | EN300-343030-0.05g |
3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane |
2060041-72-5 | 0.05g |
$612.0 | 2023-09-03 | ||
| Enamine | EN300-343030-0.1g |
3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane |
2060041-72-5 | 0.1g |
$640.0 | 2023-09-03 | ||
| Enamine | EN300-343030-0.25g |
3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane |
2060041-72-5 | 0.25g |
$670.0 | 2023-09-03 | ||
| Enamine | EN300-343030-0.5g |
3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane |
2060041-72-5 | 0.5g |
$699.0 | 2023-09-03 | ||
| Enamine | EN300-343030-1.0g |
3-(iodomethyl)-2-oxa-6-azaspiro[4.5]decane |
2060041-72-5 | 1g |
$0.0 | 2023-06-07 |
3-(iodomethyl)-2-oxa-6-azaspiro4.5decane Related Literature
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 3-(iodomethyl)-2-oxa-6-azaspiro4.5decane
Introduction to 3-(iodomethyl)-2-oxa-6-azaspiro4.5decane (CAS No: 2060041-72-5)
3-(iodomethyl)-2-oxa-6-azaspiro4.5decane, identified by the Chemical Abstracts Service Number (CAS No) 2060041-72-5, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This spirocyclic azaoxane derivative features a complex framework comprising an oxygen and nitrogen atom embedded within a spirocyclic system, connected to an iodomethyl substituent. The molecular architecture of this compound presents a rich scaffold for chemical manipulation, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The compound's structure, characterized by a spiro connection between a cyclopentane and cyclohexane ring system, introduces conformational flexibility that can be exploited in drug design. The presence of both an oxygen and nitrogen heteroatom in close proximity offers multiple sites for functionalization, enabling the development of derivatives with tailored biological activities. This dual heteroatom system is particularly intriguing for medicinal chemists, as it can facilitate interactions with biological targets through hydrogen bonding or other non-covalent forces.
Recent advancements in the field of spirocyclic compounds have highlighted their potential as bioactive molecules. Spirocyclic structures are known for their stability and rigidity, which can enhance binding affinity to biological targets. Additionally, the oxygen and nitrogen atoms in 3-(iodomethyl)-2-oxa-6-azaspiro4.5decane can serve as anchors for further derivatization, allowing chemists to explore diverse chemical space. This versatility has made such compounds attractive for the development of novel therapeutic agents.
In the context of drug discovery, the iodomethyl group attached to the spirocyclic core is particularly noteworthy. Iodomethyl-substituted compounds are frequently employed as key intermediates in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions enable the introduction of aryl or vinyl groups at specific positions, expanding the structural diversity of potential drug candidates. The reactivity of the iodomethyl group makes 3-(iodomethyl)-2-oxa-6-azaspiro4.5decane a valuable building block for constructing more elaborate molecular frameworks.
The synthesis of 3-(iodomethyl)-2-oxa-6-azaspiro4.5decane involves sophisticated organic transformations that highlight its synthetic utility. The spirocyclic core can be constructed through intramolecular cyclization reactions, often involving protected amino and hydroxyl groups that are subsequently deprotected under mild conditions. The introduction of the iodomethyl group typically occurs via halogenation or metal-mediated iodination reactions, which are well-established in synthetic organic chemistry.
One of the most compelling aspects of 3-(iodomethyl)-2-oxa-6-azaspiro4.5decane is its potential application in medicinal chemistry. Researchers have demonstrated that spirocyclic azaoxanes can exhibit inhibitory activity against various enzymes and receptors relevant to human health. For instance, derivatives of this class have shown promise in inhibiting kinases and phosphodiesterases, which are implicated in numerous diseases, including cancer and inflammatory disorders. The structural features of 3-(iodomethyl)-2-oxa-6-azaspiro4.5decane make it an ideal candidate for generating novel inhibitors with improved selectivity and potency.
The iodomethyl substituent further enhances its pharmaceutical relevance by enabling facile introduction of pharmacophoric elements through cross-coupling reactions. This strategy has been successfully employed to develop small-molecule inhibitors with high affinity for biological targets. By leveraging modern synthetic methodologies, researchers can rapidly generate libraries of derivatives for high-throughput screening, accelerating the discovery process.
Recent studies have also explored the use of 3-(iodomethyl)-2-oxa-6-azaspiro4.5decane in materials science applications beyond drug discovery. The unique structural motifs present in this compound have been investigated for their potential use in organic electronics and supramolecular chemistry. For example, spirocyclic systems can exhibit favorable electronic properties due to their rigid frameworks and conjugated π-systems, making them suitable candidates for optoelectronic devices.
The versatility of 3-(iodomethyl)-2-oxa-6-azaspiro4.5decane extends to its role as a catalyst or ligand in various chemical transformations. The spirocyclic core can stabilize reactive intermediates or facilitate asymmetric synthesis through chiral auxiliaries or catalysts bound to its surface. Such applications underscore the compound's broad utility across multiple disciplines within chemistry.
In conclusion,3-(iodomethyl)-2-oxa-6-azaspiro4.5decane (CAS No: 2060041-72-5) represents a structurally fascinating and synthetically versatile compound with significant implications for medicinal chemistry and materials science. Its unique spirocyclic azaoxane framework combined with an iodomethyl substituent provides multiple opportunities for functionalization and application in drug discovery, catalysis, and advanced materials development.
2060041-72-5 (3-(iodomethyl)-2-oxa-6-azaspiro4.5decane) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)